molecular formula C15H23BO4 B2444484 2,5-Dimethoxy-4-methylphenylboronic acid pinacol ester CAS No. 2121511-99-5

2,5-Dimethoxy-4-methylphenylboronic acid pinacol ester

Cat. No. B2444484
CAS RN: 2121511-99-5
M. Wt: 278.16
InChI Key: NWFJUDBLCJZELA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,5-Dimethoxy-4-methylphenylboronic acid pinacol ester is C15H23BO4. The InChI code is 1S/C15H23BO4/c1-10-8-13(18-7)11(9-12(10)17-6)16-19-14(2,3)15(4,5)20-16/h8-9H,1-7H3 .


Chemical Reactions Analysis

Boronic esters, including 2,5-Dimethoxy-4-methylphenylboronic acid pinacol ester, are often used in the Suzuki-Miyaura cross-coupling reaction . This reaction is widely applied in organic synthesis due to the low toxicity and unique reactivity of boronic esters .


Physical And Chemical Properties Analysis

The molecular weight of 2,5-Dimethoxy-4-methylphenylboronic acid pinacol ester is 278.16. The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Phosphorescent Properties

Arylboronic esters, such as 2,5-Dimethoxy-4-methylphenylboronic acid pinacol ester, exhibit room-temperature phosphorescence in solid state, challenging the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups. This discovery suggests potential applications in organic phosphorescent materials research (Shoji et al., 2017).

Nucleophilic Addition in Organic Synthesis

These esters are involved in the activation with dimethylzinc, leading to the nucleophilic addition of the vinyl group onto nitrones, producing N-allylic hydroxylamines. This process is significant for developing new synthetic routes in organic chemistry (Pandya et al., 2003).

H2O2-Cleavable Poly(ester-amide) Synthesis

2,5-Dimethoxy-4-methylphenylboronic acid pinacol ester plays a role in synthesizing H2O2-cleavable poly(ester-amide)s, which may have applications in drug delivery systems responsive to hydrogen peroxide (Cui et al., 2017).

Cross-Coupling Reactions

This compound is utilized in palladium-catalyzed cross-coupling reactions, serving as a cornerstone in the synthesis of organic compounds, including unsymmetrical 1,3-dienes (Takagi et al., 2002).

Hydrolysis Susceptibility

Its susceptibility to hydrolysis at physiological pH is an essential factor, especially when considering its applications in pharmacological purposes (Achilli et al., 2013).

Catalyst-Transfer Suzuki–Miyaura Condensation Polymerization

The compound is also significant in the synthesis of hyperbranched polythiophene, indicating its importance in polymer chemistry (Segawa et al., 2013).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding contact with skin, eyes, or clothing, as well as ingestion and inhalation .

properties

IUPAC Name

2-(2,5-dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO4/c1-10-8-13(18-7)11(9-12(10)17-6)16-19-14(2,3)15(4,5)20-16/h8-9H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFJUDBLCJZELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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